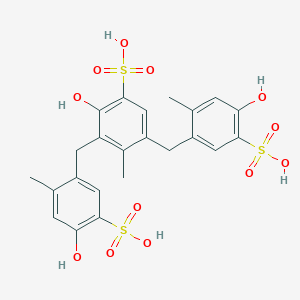
1-(2,4-二羟基-5-异丙基苯基)乙酮
概述
描述
“1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone” is a chemical compound with the CAS Number: 747414-17-1 . It has a molecular weight of 194.23 and its IUPAC name is 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone .
Molecular Structure Analysis
The molecular structure of “1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone” is represented by the linear formula C11H14O3 . The InChI code for this compound is 1S/C11H14O3/c1-6(2)8-4-9(7(3)12)11(14)5-10(8)13/h4-6,13-14H,1-3H3 .
Physical And Chemical Properties Analysis
作用机制
The mechanism of action of DIPE is not fully understood, however, it is believed that the compound acts as a catalyst in organic reactions. This is due to its ability to form hydrogen bonds with other molecules, which allows it to facilitate the formation of new bonds between molecules. In addition, DIPE is believed to be able to activate certain molecules, allowing them to react with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of DIPE are not fully understood, however, the compound has been studied for its potential effects on the human body. Studies have shown that DIPE has the potential to reduce inflammation, as well as to reduce the symptoms of certain diseases, such as asthma and allergies. In addition, DIPE has been studied for its potential to inhibit certain enzymes, which could potentially be used to treat certain diseases.
实验室实验的优点和局限性
The advantages of using DIPE in laboratory experiments are its low cost, its water-solubility, and its ability to act as a catalyst in organic reactions. Additionally, DIPE is relatively stable and has a low toxicity, which makes it an ideal reagent for laboratory experiments. The main limitation of using DIPE in laboratory experiments is its relatively low yield, which can be improved by using higher temperatures and longer reaction times.
未来方向
The future of DIPE is promising, as the compound has been studied extensively for its potential applications in the fields of organic chemistry, biochemistry, and pharmacology. In the future, DIPE could be used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, cosmetics, and food additives. Additionally, DIPE could be used to synthesize a variety of polymers and to synthesize other compounds. Furthermore, DIPE could be used to develop new drugs, as well as to improve existing drugs. Finally, DIPE could be used to improve the efficacy of certain drugs, as well as to reduce their side effects.
科学研究应用
分子伴侣Hsp90抑制剂
该化合物被认为是一种新型的分子伴侣Hsp90抑制剂 . Hsp90是一种热休克蛋白,在许多客户蛋白的折叠、稳定性和功能中起着关键作用。 这些客户蛋白中的许多参与细胞生长和存活,这使得Hsp90成为癌症研究中的一个感兴趣的靶点 .
癌症治疗研究
由于该化合物对Hsp90的抑制作用,它在临床开发中引起了极大的兴趣,因为它有可能成为一种潜在的癌症治疗方法 . 通过抑制Hsp90,它可能会破坏驱动细胞生长和存活的蛋白质的功能,从而有可能阻止癌细胞的生长 .
片段化药物设计
该化合物是通过一种称为片段化药物设计的过程发现的 . 这种方法包括识别小的化学片段,这些片段可能只与生物靶标弱结合,然后将它们生长或连接起来,以产生具有更强结合亲和力的先导化合物 .
临床前开发
<a data-citationid="c5fd5f4b-a548-
安全和危害
属性
IUPAC Name |
1-(2,4-dihydroxy-5-propan-2-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-6(2)8-4-9(7(3)12)11(14)5-10(8)13/h4-6,13-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIAXNACMLJXRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647248 | |
| Record name | 1-[2,4-Dihydroxy-5-(propan-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
747414-17-1 | |
| Record name | 1-[2,4-Dihydroxy-5-(propan-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














